Cas no 2191267-11-3 (4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide)

4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide
- 2191267-11-3
- F6574-1472
- 4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
- 4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
- N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide
- AKOS040705747
-
- Inchi: 1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3
- InChI Key: URAGXIKRAVBUMF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(C)=O)=CC=1)(NC1CCC(CC1)N1C=CC=N1)(=O)=O
Computed Properties
- Exact Mass: 347.13036271g/mol
- Monoisotopic Mass: 347.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 89.4Ų
4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-1472-10μmol |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-4mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-1mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-30mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 90%+ | 30mg |
$119.0 | 2023-04-22 | |
Life Chemicals | F6574-1472-3mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-5mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-10mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-5μmol |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-15mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-25mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 25mg |
$109.0 | 2023-09-07 |
4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide Related Literature
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1. Water
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide
Recent Advances in the Study of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3)
The compound 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide as a modulator of key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against specific protein kinases involved in inflammatory and oncogenic processes. The compound's ability to selectively target these kinases while exhibiting minimal off-target effects makes it a promising candidate for further development. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been evaluated in preclinical models, showing favorable results for oral administration.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide exhibits neuroprotective properties by modulating glutamate receptor activity and reducing oxidative stress in neuronal cells. These findings suggest its utility in conditions such as Alzheimer's disease and Parkinson's disease, although further in vivo studies are required to validate these effects.
The synthesis and optimization of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide have also been a focus of recent research. Advances in synthetic methodologies, as reported in Organic & Biomolecular Chemistry (2023), have enabled the production of this compound with higher yields and purity, facilitating its use in large-scale biological studies. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its potency and selectivity, paving the way for the development of second-generation derivatives.
In conclusion, 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in its synthesis and characterization, underscore its potential as a lead compound for therapeutic development. Future research should focus on translational studies to assess its efficacy and safety in clinical settings, as well as further exploration of its mechanistic underpinnings.
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